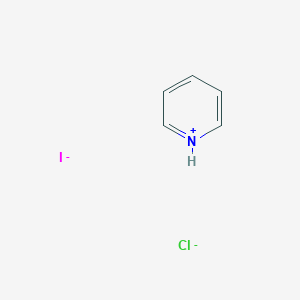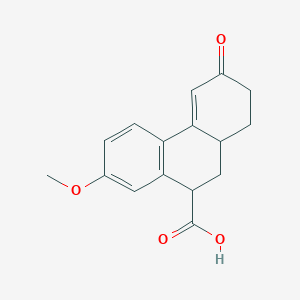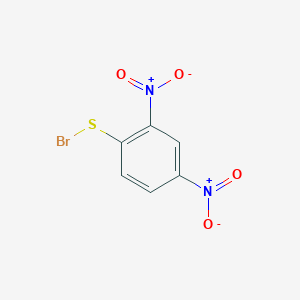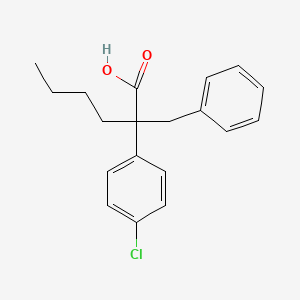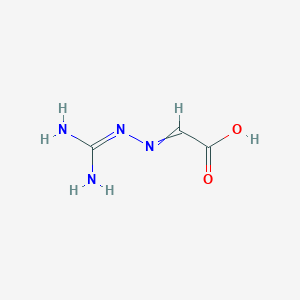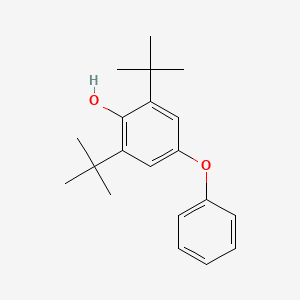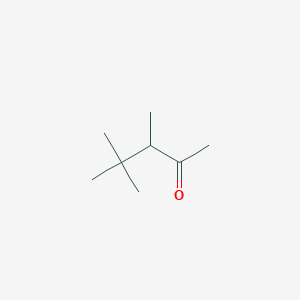
3,4,4-Trimethylpentan-2-one
Übersicht
Beschreibung
3,4,4-Trimethylpentan-2-one is an organic compound with the molecular formula C₈H₁₆O. It is a ketone, characterized by a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its systematic name, 3,4,4-trimethyl-2-pentanone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylpentan-2-one can be synthesized through various methods. One common approach involves the oxidation of 3,4,4-trimethylpentan-2-ol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3,4,4-trimethylpentan-2-ol. This process involves the use of metal catalysts such as copper or platinum at high temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4-Trimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: It can be reduced to 3,4,4-trimethylpentan-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, dry ether as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,4,4-trimethylpentan-2-ol.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
3,4,4-Trimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3,4,4-trimethylpentan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the carbonyl group and the surrounding alkyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trimethylpentane: An isomeric compound with a similar molecular structure but different functional groups.
3,3,4-Trimethylpentan-2-one: Another isomer with a different arrangement of methyl groups.
2,2,3-Trimethylpentan-4-one: A compound with a similar carbon skeleton but different positioning of the carbonyl group
Uniqueness
3,4,4-Trimethylpentan-2-one is unique due to its specific arrangement of methyl groups and the position of the carbonyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
IUPAC Name |
3,4,4-trimethylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLTZBGPDCFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277121 | |
| Record name | 3,4,4-trimethylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-45-4 | |
| Record name | NSC912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,4-trimethylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
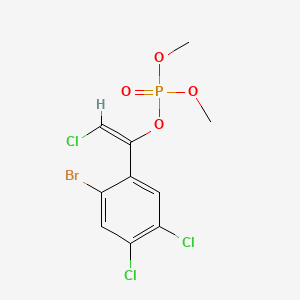
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

